molecular formula C12H15BrClN B8170872 1-(2-Bromo-4-chlorophenethyl)pyrrolidine

1-(2-Bromo-4-chlorophenethyl)pyrrolidine

Cat. No.: B8170872
M. Wt: 288.61 g/mol
InChI Key: DBBJDYFBCCQMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-chlorophenethyl)pyrrolidine is a chemical compound with the molecular formula C12H15BrClN and a molecular weight of 288.61 g/mol. It is primarily used in research settings and is known for its high purity, typically around 95%. This compound is not intended for human or veterinary use and is strictly for in vitro research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chlorophenethyl)pyrrolidine typically involves the reaction of 2-bromo-4-chlorophenethylamine with pyrrolidine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

1-(2-Bromo-4-chlorophenethyl)pyrrolidine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving cellular interactions and receptor binding.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-fluorophenethyl)pyrrolidine
  • 1-(2-Bromo-4-methylphenethyl)pyrrolidine
  • 1-(2-Bromo-4-nitrophenethyl)pyrrolidine

Uniqueness

1-(2-Bromo-4-chlorophenethyl)pyrrolidine is unique due to its specific halogen substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications where specific interactions are required.

Properties

IUPAC Name

1-[2-(2-bromo-4-chlorophenyl)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-12-9-11(14)4-3-10(12)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBJDYFBCCQMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.